molecular formula C18H16N6O B5700585 3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B5700585
M. Wt: 332.4 g/mol
InChI Key: APDFKEMXGUJOMX-VXLYETTFSA-N
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Description

3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ETIBH and has been synthesized using various methods.

Scientific Research Applications

3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has shown potential applications in various fields of research. One of the significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent and has been reported to inhibit the production of pro-inflammatory cytokines. Apart from this, this compound has also shown potential applications in the field of material science, where it has been used as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is still not fully understood. However, various research studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Apart from this, this compound has also been reported to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its potential as an anti-cancer agent. This compound has been reported to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One of the significant directions is the development of new anti-cancer drugs based on this compound. Further studies are needed to understand the mechanism of action of this compound better, which can help in the development of more effective drugs. Apart from this, this compound can also be explored for its potential applications in the field of material science. The synthesis of functional materials using this compound can lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported in various research studies. One of the most commonly used methods involves the reaction of 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated and purified using standard techniques such as column chromatography.

Properties

IUPAC Name

3-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-2-11-6-7-15-14(9-11)16-17(20-15)21-18(24-22-16)23-19-10-12-4-3-5-13(25)8-12/h3-10,25H,2H2,1H3,(H2,20,21,23,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDFKEMXGUJOMX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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